molecular formula C8H5BrClNS B11720460 4-Bromo-5-chloro-2-methylbenzo[d]thiazole

4-Bromo-5-chloro-2-methylbenzo[d]thiazole

Cat. No.: B11720460
M. Wt: 262.55 g/mol
InChI Key: AAUQURMJJHFICQ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-2-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with appropriate halogenated reagents. One common method includes the reaction of 2-aminothiophenol with bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-bromo-5-chloro-2-methyl-1,3-benzothiazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-5-chloro-2-methyl-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site or by competing with the natural substrate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1,3-benzothiazole
  • 5-Chloro-2-methyl-1,3-benzothiazole
  • 4-Bromo-5-chloro-1,3-benzothiazole

Uniqueness

4-Bromo-5-chloro-2-methyl-1,3-benzothiazole is unique due to the specific combination of bromine, chlorine, and methyl substituents, which confer distinct chemical and biological properties. This unique substitution pattern can influence the compound’s reactivity, selectivity, and interaction with biological targets .

Properties

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

4-bromo-5-chloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNS/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,1H3

InChI Key

AAUQURMJJHFICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2Br)Cl

Origin of Product

United States

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